Cas no 86710-08-9 ((2Z)-2-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile)

(2Z)-2-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile structure
86710-08-9 structure
Product name:(2Z)-2-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile
CAS No:86710-08-9
MF:C16H12N2O2
MW:264.278683662415
CID:991882
PubChem ID:5394938

(2Z)-2-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile
    • (Z)-2-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile
    • NCGC00097660-01
    • 4-Methyl-alpha-[(3-nitrophenyl)methylene]benzeneacetonitrile
    • 86710-08-9
    • HMS557J14
    • CHEMBL1318927
    • NS95V26VB2
    • Benzeneacetonitrile, 4-methyl-alpha-[(3-nitrophenyl)methylene]-
    • NCI201980
    • NCGC00014556-02
    • NCGC00014556
    • 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile
    • (Z)-3-(3-nitrophenyl)-2-(p-tolyl)prop-2-enenitrile
    • NSC201980
    • NSC 201980
    • CCG-36810
    • NSC-201980
    • Inchi: InChI=1S/C16H12N2O2/c1-12-5-7-14(8-6-12)15(11-17)9-13-3-2-4-16(10-13)18(19)20/h2-10H,1H3/b15-9+
    • InChI Key: PJJARSYRNWSUPJ-OQLLNIDSSA-N
    • SMILES: CC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N

Computed Properties

  • Exact Mass: 264.089877630g/mol
  • Monoisotopic Mass: 264.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 69.6Ų

(2Z)-2-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile Related Literature

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